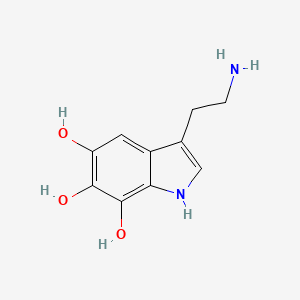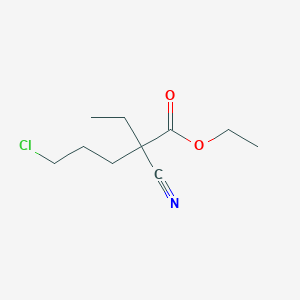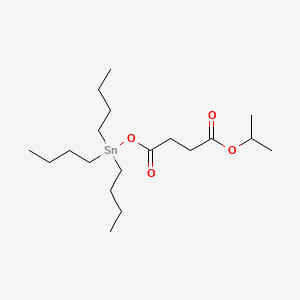
Tributyltin isopropyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyltin isopropyl succinate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three butyl groups covalently bonded to a tin atom. Tributyltin compounds have been widely studied for their biological activities and industrial applications, particularly as biocides in antifouling paints .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyltin isopropyl succinate can be synthesized through the reaction of tributyltin chloride with isopropyl succinate in the presence of a base. The reaction typically involves the use of an organic solvent such as toluene or dichloromethane and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of tributyltin compounds often involves the use of tributyltin oxide as a starting material. The oxide is reacted with the appropriate carboxylic acid or ester to produce the desired tributyltin derivative. This method is scalable and allows for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tributyltin isopropyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: Reduction reactions can convert this compound to tributyltin hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl succinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various tributyltin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributyltin isopropyl succinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: Studied for its endocrine-disrupting properties and effects on various biological systems.
Industry: Used as a biocide in antifouling paints to prevent the growth of marine organisms on ship hulls.
Mecanismo De Acción
Tributyltin isopropyl succinate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways at the organism level . The compound also acts as a transcriptional coactivator for steroid receptors and nuclear receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- Triphenyltin compounds
Uniqueness
Tributyltin isopropyl succinate is unique due to its specific combination of tributyltin and isopropyl succinate, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has unique applications in organic synthesis and potential therapeutic uses .
Propiedades
Número CAS |
53404-82-3 |
|---|---|
Fórmula molecular |
C19H38O4Sn |
Peso molecular |
449.2 g/mol |
Nombre IUPAC |
1-O-propan-2-yl 4-O-tributylstannyl butanedioate |
InChI |
InChI=1S/C7H12O4.3C4H9.Sn/c1-5(2)11-7(10)4-3-6(8)9;3*1-3-4-2;/h5H,3-4H2,1-2H3,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
KOXHYDFHHIYRTI-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
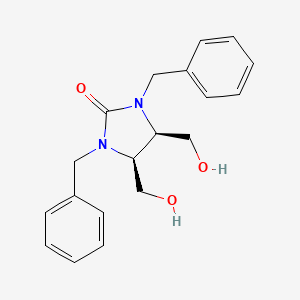
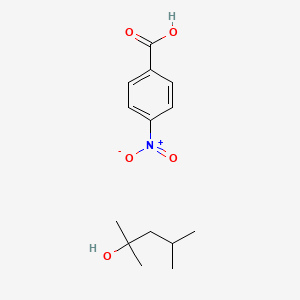
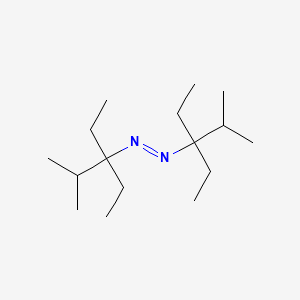
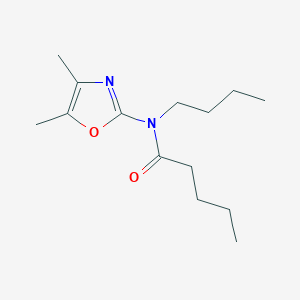
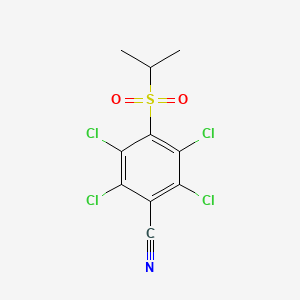
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
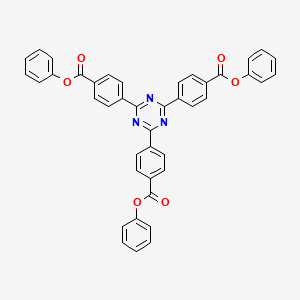
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

